SLIGKV-NH2

Descripción general

Descripción

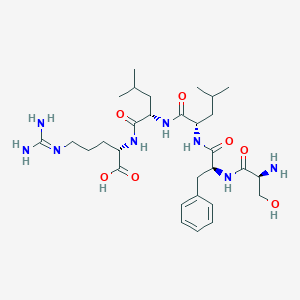

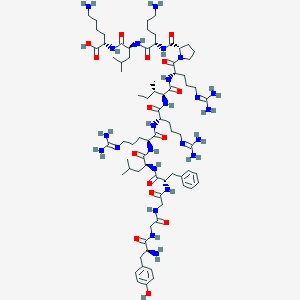

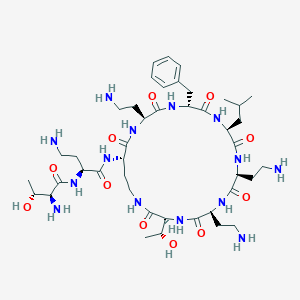

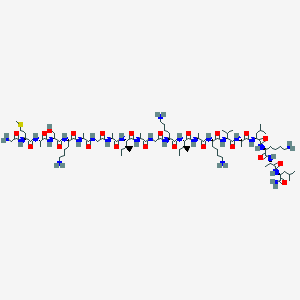

SLIGKV-NH2 is a protease-activated receptor 2 (PAR 2) agonist . It corresponds to the tethered ligand exposed by trypsin cleavage of PAR-2 . It is a potent mitogen for vascular smooth muscle cells and stimulates proliferation of growth-arrested cells .

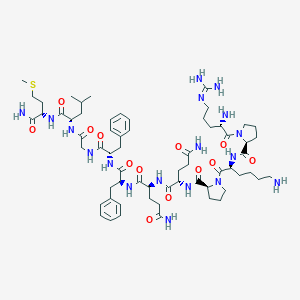

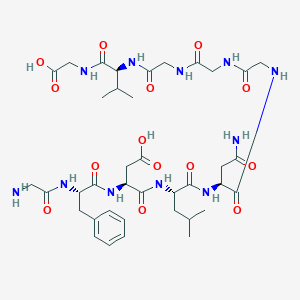

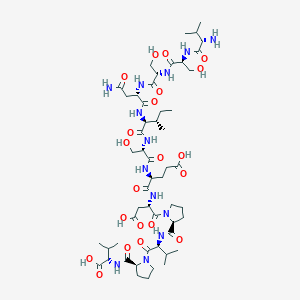

Molecular Structure Analysis

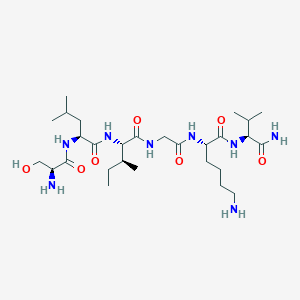

This compound has a molecular weight of 614.78 and a formula of C28H54N8O7 . The peptide sequence is SLIGKV, with a modification of a C-terminal amide on Val-6 .Physical and Chemical Properties Analysis

This compound is soluble to 1 mg/ml in water . . It should be stored at -20°C .Aplicaciones Científicas De Investigación

Agonista del Receptor Activado por Proteasa

SLIGKV-NH2 es un agonista del receptor activado por proteasa 2 (PAR 2) . Corresponde al ligando unido expuesto por la escisión de la tripsina de PAR-2 . Esta propiedad permite su uso en la investigación para investigar la función del receptor .

Recuperación de la Barrera de Permeabilidad Epidérmica

La investigación ha demostrado que this compound puede estar involucrado en la recuperación de la barrera de permeabilidad epidérmica . Se encontró que la aplicación de ácido tranexámico podría prevenir el aumento de la actividad proteasa y reducir el retraso de la recuperación de la barrera inducido por Cry j1 .

Investigación de Reacciones Alérgicas

This compound se ha utilizado en estudios que investigan reacciones alérgicas . Específicamente, se utilizó para estudiar los efectos de Cry j1, el principal alérgeno del polen de Cryptomeria japonica (cedro japonés), en los queratinocitos epidérmicos humanos .

Respuesta Contráctil en la Vesícula Biliar

Se ha encontrado que this compound desencadena una respuesta contráctil dependiente de la concentración en la vesícula biliar de conejillo de indias . Esto lo hace útil en la investigación relacionada con la función y los trastornos de la vesícula biliar .

Estudios de Vasodilatación

En ensayos clínicos, this compound se ha utilizado para verificar la hipótesis de que la activación in vivo de PAR2 en humanos causaría vasodilatación

Mecanismo De Acción

Target of Action

Sligkv-NH2 is a potent agonist of the Protease-Activated Receptor 2 (PAR2) . PAR2 is a G-protein-coupled receptor that exists in several cell types and is expressed in the respiratory and gastrointestinal tracts . The activation of PAR2 is closely correlated with inflammatory responses in various cells and tissues .

Mode of Action

The mode of action of this compound involves its interaction with PAR2. Endogenous activation of PAR2 by the protease trypsin exposes the tethered peptide SLIGKV, which activates several different G protein-mediated signaling pathways . This compound corresponds to this trypsin-exposed tethered ligand . It binds to the transmembrane bundle of PAR2, leading to the activation of intracellular signaling pathways associated with inflammation and cancer .

Biochemical Pathways

The activation of PAR2 by this compound affects several biochemical pathways. For instance, it has been reported that this compound can slightly enhance mucin secretion by human bronchial epithelial cells in vitro . Additionally, this compound can accelerate cell cycle progression and stimulate the growth of HepG2 cells .

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The activation of PAR2 by this compound results in various molecular and cellular effects. For example, it can induce a weak but statistically significant increase in mucin secretion in human bronchial epithelial cells . It also stimulates the growth of HepG2 cells . In vivo, this compound triggers a concentration-dependent contractile response in the guinea-pig gallbladder .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can affect its efficacy, as evidenced by the concentration-dependent contractile response it triggers in the guinea-pig gallbladder . .

Análisis Bioquímico

Biochemical Properties

Sligkv-NH2 plays a significant role in biochemical reactions, particularly as a PAR2 agonist . It interacts with various enzymes and proteins, including those involved in the protease-activated receptor pathway . The nature of these interactions is primarily agonistic, meaning this compound enhances the activity of these biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to mildly enhance mucin secretion in human bronchial epithelial cells .

Molecular Mechanism

The mechanism of action of this compound is primarily through its role as a PAR2 agonist . It exerts its effects at the molecular level through binding interactions with biomolecules, activation of enzymes, and changes in gene expression .

Metabolic Pathways

This compound is involved in the protease-activated receptor pathway . It interacts with various enzymes and cofactors within this pathway

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8O7/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42)/t17-,18-,19-,20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWDUIVVWDUEED-WAUHAFJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440595 | |

| Record name | SLIGKV-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190383-13-2 | |

| Record name | SLIGKV-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

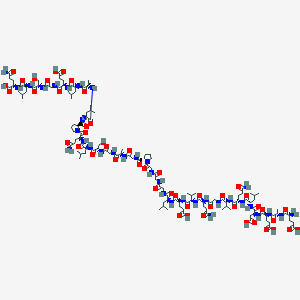

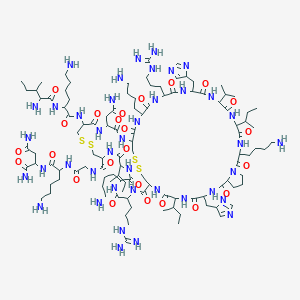

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

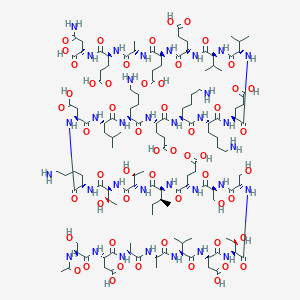

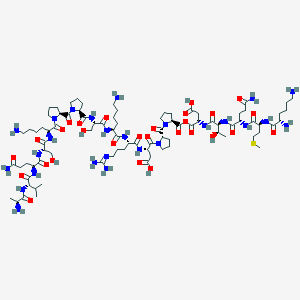

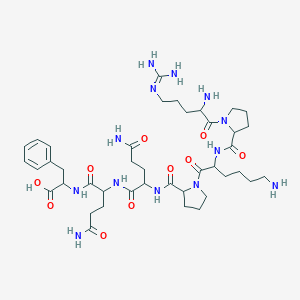

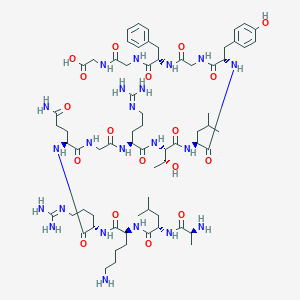

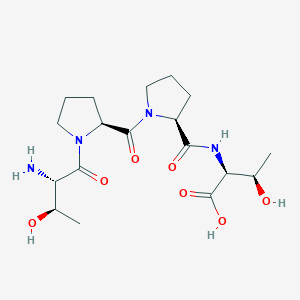

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.